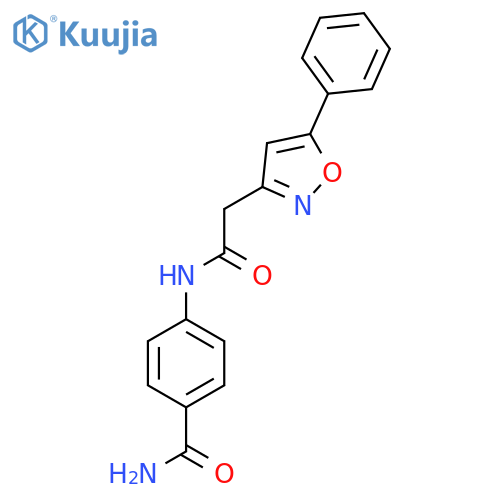Cas no 946341-58-8 (4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide)

946341-58-8 structure
商品名:4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide
4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide 化学的及び物理的性質
名前と識別子
-
- VU0627502-1
- F5001-0167
- 946341-58-8
- 4-(2-(5-phenylisoxazol-3-yl)acetamido)benzamide
- AKOS024486963
- 4-[2-(5-phenyl-1,2-oxazol-3-yl)acetamido]benzamide
- 4-[[2-(5-phenyl-1,2-oxazol-3-yl)acetyl]amino]benzamide
- 4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide
-
- インチ: 1S/C18H15N3O3/c19-18(23)13-6-8-14(9-7-13)20-17(22)11-15-10-16(24-21-15)12-4-2-1-3-5-12/h1-10H,11H2,(H2,19,23)(H,20,22)
- InChIKey: NOZCVVHMYBQBDX-UHFFFAOYSA-N
- ほほえんだ: O1C(C2C=CC=CC=2)=CC(CC(NC2C=CC(C(N)=O)=CC=2)=O)=N1
計算された属性
- せいみつぶんしりょう: 321.11134135g/mol
- どういたいしつりょう: 321.11134135g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 443
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5001-0167-1mg |
4-[2-(5-phenyl-1,2-oxazol-3-yl)acetamido]benzamide |
946341-58-8 | 90%+ | 1mg |
$54.0 | 2023-05-22 | |
| Life Chemicals | F5001-0167-2μmol |
4-[2-(5-phenyl-1,2-oxazol-3-yl)acetamido]benzamide |
946341-58-8 | 90%+ | 2μl |
$57.0 | 2023-05-22 | |
| Life Chemicals | F5001-0167-2mg |
4-[2-(5-phenyl-1,2-oxazol-3-yl)acetamido]benzamide |
946341-58-8 | 90%+ | 2mg |
$59.0 | 2023-05-22 |
4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide 関連文献
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
946341-58-8 (4-(2-(5-Phenylisoxazol-3-yl)acetamido)benzamide) 関連製品
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量